molecular formula C23H26N2O7S2 B2372132 methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397288-63-0

methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2372132
CAS No.: 397288-63-0
M. Wt: 506.59
InChI Key: BXSJFSDLLKTPKD-UHFFFAOYSA-N
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Description

Methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a structurally complex molecule featuring a benzo[b]thiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido moiety. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with triazole and benzothiazine derivatives known for antimicrobial or anticancer properties .

Properties

IUPAC Name

methyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S2/c1-30-14-12-25(13-15-31-2)34(28,29)17-10-8-16(9-11-17)22(26)24-20-18-6-4-5-7-19(18)33-21(20)23(27)32-3/h4-11H,12-15H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSJFSDLLKTPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases including tuberculosis and certain cancers. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C22H30N4O6S2
Molecular Weight : 510.6 g/mol
IUPAC Name : 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

The compound features a thieno[2,3-c]pyridine core known for its biological activity, coupled with benzamido and sulfamoyl groups that enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes. It is believed to inhibit various enzymes or receptors that play crucial roles in cellular signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases, leading to disrupted signaling pathways and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Its structural features suggest potential effectiveness against pathogens such as Mycobacterium tuberculosis (MTB).

Antitubercular Activity

Research has demonstrated that derivatives of benzo[b]thiophene, similar to the compound , exhibit significant antitubercular activity. A study evaluated various benzo[b]thiophene derivatives against MTB and multidrug-resistant strains. Notably:

  • Efficacy : Compounds showed minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 µg/mL against dormant mycobacteria, indicating strong antitubercular properties .
  • Selectivity : The compounds displayed low cytotoxicity towards human cancer cell lines, suggesting a high selectivity index which is crucial for therapeutic applications .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundMIC (μg/mL)Target PathogenCytotoxicity
Methyl 3-(4-(N,N-bis(2-methoxyethyl)...TBDMycobacterium tuberculosisLow
Benzo[b]thiophene derivative 7b2.73MDR-MTBModerate
Benzo[b]thiophene derivative 8c0.60Dormant BCGLow
Rifampicin (RIF)VariableMTBModerate to High
Isoniazid (INH)VariableMTBModerate

Case Studies and Research Findings

  • In Vitro Studies : Various studies have highlighted the effectiveness of benzo[b]thiophene derivatives against MTB. For instance, a study found that certain derivatives exhibited MIC values lower than traditional treatments like RIF and INH, demonstrating their potential as alternative therapies .
  • Molecular Docking Studies : Molecular docking studies have illustrated how these compounds interact with the active site of key enzymes such as DprE1 (decaprenylphosphoryl-β-d-ribose-2′-epimerase), providing insights into their mechanism of action and supporting their development as targeted therapeutics .
  • Toxicological Assessments : Safety profiles evaluated through cytotoxicity assays indicated that these compounds exhibit favorable safety margins compared to existing treatments, making them promising candidates for further development .

Comparison with Similar Compounds

Key Research Findings and Data

Spectral and Physicochemical Properties
Property Target Compound Ethyl 2-Benzamido-Benzothiophene () Sulfentrazone ()
IR ν(C=O) ~1680 cm⁻¹ (ester) 1663–1682 cm⁻¹ Not reported
Solubility Enhanced by methoxyethyl groups Low (tetrahydrobenzothiophene) Moderate (lipophilic triazole)
Tautomerism Absent Absent Thione-thiol equilibrium

Preparation Methods

Thiophene Annulation via Directed Metalation

A fluorine-directed metalation strategy enables efficient construction of substituted benzo[b]thiophenes. As demonstrated in the synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate, 3-fluoroiodobenzene undergoes lithiation at −78°C using LDA (lithium diisopropylamide), followed by formylation with DMF (N,N-dimethylformamide) to yield 2-fluoro-6-iodobenzaldehyde. Subsequent thiophene annulation with methyl thioglycolate in DMSO (dimethyl sulfoxide) at 25°C for 3 hours produces the benzo[b]thiophene ester core in 70% yield.

Key Reaction Conditions:

Step Reagents Solvent Temperature Yield
Lithiation LDA THF −78°C 85%
Formylation DMF THF −78°C → RT 82%
Annulation Methyl thioglycolate, NaH DMSO 25°C 70%

Aryne-Mediated Cyclization

Alternative routes employ aryne intermediates for regioselective benzo[b]thiophene formation. Treatment of 2-(trimethylsilyl)phenyl triflate with CsF generates a reactive aryne, which undergoes [2+2] cycloaddition with elemental sulfur followed by ring expansion to yield the thiophene ring. This method achieves 56–68% yields for 3-substituted benzo[b]thiophenes but requires rigorous anhydrous conditions.

Introduction of the 3-Amino Group

Functionalization at the 3-position of the benzo[b]thiophene core is critical for subsequent amidation. Two approaches are prevalent:

Nitration and Reduction

Direct nitration using fuming HNO3 in H2SO4 at 0°C introduces a nitro group at the 3-position, which is reduced to an amine using Fe/HCl or catalytic hydrogenation (H2, Pd/C). However, this method suffers from over-nitration byproducts, necessitating chromatographic purification (35–45% overall yield).

Hydroxylamine-Mediated Amination

A more efficient pathway involves reacting methyl 3-oxo-tetrahydrothiophene-2-carboxylate with hydroxylamine hydrochloride in DMF at 70–90°C for 4 hours, followed by ammonia workup to yield methyl 3-amino-4-methylthiophene-2-carboxylate in 96.5% yield. Adapting this to benzo[b]thiophenes requires substituting the oxo-intermediate with methyl 3-oxobenzo[b]thiophene-2-carboxylate, though yields drop to 60–70% due to steric hindrance.

Sulfamoylation of the Benzamide Moiety

The 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride intermediate is synthesized via a two-step process:

Sulfamoylation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid reacts with N,N-bis(2-methoxyethyl)sulfamide in chlorobenzene at 120°C for 8 hours, catalyzed by CuBr2 (10 mol%). This yields 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid in 85% purity after recrystallization.

Conversion to Acid Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl2) in toluene at 60°C for 3 hours, yielding the corresponding acyl chloride with >95% conversion.

Final Amidation and Esterification

Coupling the 3-aminobenzo[b]thiophene-2-carboxylate with the sulfamoylbenzoyl chloride is achieved via:

Schotten-Baumann Reaction

In a biphasic system (CH2Cl2/H2O), the amine reacts with the acyl chloride in the presence of NaOH (10% aq.) at 0–5°C. After 2 hours, the ester product precipitates, yielding 78–82% purity.

EDCI/HOBt-Mediated Coupling

For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate amide bond formation at 25°C over 12 hours, achieving 90–92% yield after column chromatography.

Optimization Challenges and Solutions

Dimerization During Sulfamoylation

Early methods using chlorobenzene led to dimer formation (up to 20%), reducing yields. Switching to toluene and lowering reaction temperatures to 100°C suppressed dimerization (<5%).

Regioselectivity in Thiophene Annulation

Employing NaH in DMSO instead of K2CO3 in DMF improved regioselectivity for 3-substitution from 4:1 to >9:1.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A core benzo[b]thiophene scaffold is first constructed, followed by sequential functionalization:

  • Step 1 : Formation of the benzo[b]thiophene core via the Gewald reaction, which utilizes ethyl cyanoacetate, sulfur, and ketones under basic conditions .
  • Step 2 : Introduction of the sulfamoyl group (N,N-bis(2-methoxyethyl)sulfamoyl) via nucleophilic substitution or coupling reactions, often using DMF as a solvent and triethylamine as a catalyst .
  • Step 3 : Benzamido group attachment via amide coupling reagents (e.g., EDC/HOBt) .
    Purification at each step is critical, with techniques like column chromatography or recrystallization ensuring >95% purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity (e.g., sulfamoyl proton signals at δ 3.2–3.6 ppm, methoxy groups at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z ~550–560) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Adjust with co-solvents (e.g., PEG-400) if needed .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C–37°C), and light exposure. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfamoyl group introduction?

  • Temperature : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., hydrolysis) .
  • Solvent : Use anhydrous DMF or dichloromethane to enhance reactivity of sulfamoyl chloride intermediates .
  • Catalyst : Triethylamine (2–3 equivalents) ensures efficient deprotonation and nucleophilic attack .
  • Workup : Quench with ice-water to precipitate crude product, followed by recrystallization from ethanol/water .

Q. What strategies are effective for resolving contradictory data in pharmacological activity studies?

  • Dose-Response Analysis : Replicate assays (n ≥ 3) across multiple concentrations to identify outliers or non-linear trends .
  • Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target effects. For example, if IC50_{50} values vary between enzyme isoforms, perform molecular docking to assess binding affinity differences .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to determine if metabolite interference explains discrepancies .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Sulfamoyl Group : Replace N,N-bis(2-methoxyethyl) with cyclic amines (e.g., piperidine) to enhance lipophilicity and blood-brain barrier penetration .
  • Benzamido Moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve electrophilic reactivity in covalent inhibitor designs .
  • Methyl Ester : Hydrolyze to the carboxylic acid for salt formation (e.g., sodium salt) to improve aqueous solubility .

Q. What experimental designs mitigate variability in biological activity assays?

  • Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle-only groups .
  • Blinded Analysis : Assign sample IDs randomly to reduce observer bias .
  • Statistical Power : Use software (e.g., GraphPad Prism) to calculate sample sizes ensuring ≥80% power for detecting 20% effect sizes .

Q. How can computational methods complement experimental studies of this compound?

  • Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AMBER or GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5, moderate bioavailability) .
  • QSAR Modeling : Correlate substituent electronegativity with IC50_{50} values to prioritize synthetic targets .

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